Triricinolein

Catalog No.
S1520766
CAS No.
15505-14-3
M.F
C57H104O9
M. Wt
933.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triricinolein

CAS Number

15505-14-3

Product Name

Triricinolein

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC

The exact mass of the compound Triricinolein is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of homoallylic alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Refatting. However, this does not mean our product can be used or applied in the same or a similar way.

Triricinolein is a triglyceride that consists of three molecules of ricinoleic acid esterified to a glycerol backbone. Its chemical formula is C57H104O9C_{57}H_{104}O_9, and it is classified within the larger family of triacylglycerols, which are glycerides formed by the esterification of glycerol with fatty acids. Triricinolein is primarily derived from castor oil, which is extracted from the seeds of the Ricinus communis plant. This compound plays a significant role in various biological and industrial applications due to its unique properties, including its ability to act as a surfactant and its potential therapeutic effects.

, particularly hydrolysis, where it can be broken down into its constituent fatty acids and glycerol. The hydrolysis process can occur through both acid-catalyzed and alkaline-catalyzed mechanisms. For instance, in an acid-catalyzed hydrolysis reaction, triricinolein can be converted to diricinolein and subsequently to monoricinolein, ultimately yielding glycerol and ricinoleic acid . Similarly, alkaline hydrolysis involves the nucleophilic attack of hydroxide ions on the electrophilic carbon atoms of triricinolein, leading to the formation of ricinoleic acid anions and glycerol .

Additionally, triricinolein can participate in transesterification reactions. For example, lipase-catalyzed methanolysis can convert triricinolein into diricinolein and other derivatives, depending on the conditions used during the reaction .

Triricinolein exhibits several biological activities that contribute to its utility in medicinal and nutritional applications. It has been noted for its potential anti-inflammatory properties, which may be attributed to the presence of ricinoleic acid. This compound has been shown to modulate immune responses and may possess analgesic effects . Furthermore, triricinolein's role as a surfactant enhances its effectiveness in drug delivery systems, particularly in formulations aimed at improving the solubility and bioavailability of hydrophobic drugs.

The synthesis of triricinolein typically involves the esterification of glycerol with ricinoleic acid. This can be achieved through various methods:

  • Direct Esterification: Glycerol is reacted with ricinoleic acid under controlled temperature and pressure conditions.
  • Transesterification: This method involves reacting castor oil (which contains triricinolein) with an alcohol (like methanol) in the presence of a catalyst to produce methyl ricinoleate followed by hydrolysis to yield triricinolein .
  • Enzymatic Methods: Lipases can catalyze the reaction under mild conditions, enhancing specificity and yield while minimizing by-products .

Triricinolein has diverse applications across various fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.
  • Food Industry: Serves as a food additive and stabilizer.
  • Cosmetics: Incorporated into skin care products for its moisturizing properties.
  • Industrial Uses: Acts as a lubricant or plasticizer in manufacturing processes.

Studies have shown that triricinolein interacts with various biological molecules, influencing their activity. For instance, it has been observed that triricinolein can enhance the solubility of certain drugs when used in formulations, thereby improving their pharmacokinetics. Additionally, research indicates that triricinolein's interaction with cell membranes may affect membrane fluidity and permeability, potentially impacting cellular responses to pharmacological agents .

Triricinolein belongs to a broader category of triglycerides but has unique characteristics due to its specific fatty acid composition. Here are some similar compounds for comparison:

Compound NameStructure TypeKey Features
Ricinoleic AcidFatty AcidPrimary component of castor oil; anti-inflammatory properties.
DiricinoleinDiglycerideIntermediate product formed from hydrolysis; has similar properties but with two fatty acids.
MonoricinoleinMonoglycerideFormed from further hydrolysis; less biologically active than triricinolein.
Oleic AcidFatty AcidCommonly found in olive oil; known for heart health benefits but lacks hydroxyl group found in ricinoleic acid.
Linoleic AcidFatty AcidEssential fatty acid; differs structurally by having two double bonds compared to ricinoleic acid’s one.

Triricinolein's unique feature lies in its high content of ricinoleic acid, which imparts distinct biological activities not found in other triglycerides or fatty acids.

Ricinus communis Diacylglycerol Acyltransferase Type 2 Gene Expression in Transgenic Plants

The expression of the Ricinus communis diacylglycerol acyltransferase type 2 gene in transgenic plants represents a pivotal breakthrough in metabolic engineering for enhanced triricinolein production [1] [2]. The Ricinus communis diacylglycerol acyltransferase type 2 enzyme demonstrates remarkable substrate specificity toward hydroxy fatty acid-containing substrates, particularly those containing ricinoleic acid [1] [3].

In transgenic Arabidopsis plants co-expressing the castor bean fatty acid hydroxylase 12 gene and the Ricinus communis diacylglycerol acyltransferase type 2 gene, triricinolein content increased dramatically from less than 0.1% to 1.5% of total triacylglycerol molecular species, representing a nearly 17-fold enhancement [1]. This substantial improvement in triricinolein accumulation demonstrates the critical role of substrate-specific acyltransferases in channeling hydroxy fatty acids into storage lipids.

The Ricinus communis diacylglycerol acyltransferase type 2 enzyme exhibits strong preference for acyl-coenzyme A and diacylglycerol substrates containing hydroxy fatty acids, as confirmed through biochemical analyses in yeast expression systems [1] [2]. This specificity is particularly pronounced when compared to the native Arabidopsis diacylglycerol acyltransferase enzymes, which show limited capacity for incorporating hydroxy fatty acids into triacylglycerols [1].

Furthermore, the expression of Ricinus communis diacylglycerol acyltransferase type 2 in transgenic plants not only increases triricinolein content but also enhances total hydroxy fatty acid levels from 17% to approximately 30% of total seed fatty acids [1] [2]. This improvement occurs through the preferential incorporation of ricinoleic acid into the triacylglycerol pool, effectively overcoming the metabolic bottleneck that limits hydroxy fatty acid accumulation in non-native plant systems [1].

Modulation of Diacylglycerol Acyltransferase Activity

The modulation of diacylglycerol acyltransferase activity represents a sophisticated approach to enhancing triricinolein biosynthesis through targeted enzyme engineering and substrate optimization [4] [5]. Diacylglycerol acyltransferase enzymes function as the rate-limiting step in triacylglycerol synthesis, catalyzing the final acylation of diacylglycerol to form triacylglycerol [5] [6].

The two major classes of diacylglycerol acyltransferases, designated as diacylglycerol acyltransferase type 1 and diacylglycerol acyltransferase type 2, exhibit distinct biochemical properties and substrate preferences relevant to triricinolein production [4] [6]. Diacylglycerol acyltransferase type 2 demonstrates higher potency and affinity for substrates compared to diacylglycerol acyltransferase type 1, with enhanced activity at lower substrate concentrations [4]. This characteristic makes diacylglycerol acyltransferase type 2 particularly suitable for metabolic engineering applications focused on unusual fatty acid incorporation.

The modulation of diacylglycerol acyltransferase activity involves several strategic approaches, including enzyme overexpression, substrate channeling, and cofactor optimization [4] [5]. In oleaginous yeast systems, the overexpression of diacylglycerol acyltransferase genes has been shown to increase triacylglycerol yields significantly, with some engineered strains achieving near-theoretical maximum conversion rates [7]. These improvements are attributed to the enhanced flux through the final step of triacylglycerol synthesis, preventing the accumulation of intermediate diacylglycerol species that might otherwise be diverted to membrane lipid synthesis [7].

Additionally, the selective inhibition or enhancement of specific diacylglycerol acyltransferase isoforms can be employed to direct metabolic flux toward desired triacylglycerol molecular species [8]. Studies have demonstrated that partial inhibition of diacylglycerol acyltransferase activity can increase cardiac fatty acid oxidation without affecting energy metabolism, suggesting that fine-tuning enzyme activity levels can optimize metabolic outcomes [8].

Impact on Triricinolein Biosynthesis

Triacylglycerol Pool Modification

The modification of the triacylglycerol pool through metabolic engineering strategies has profound effects on triricinolein accumulation and overall lipid composition [1] [9]. The expression of Ricinus communis diacylglycerol acyltransferase type 2 in transgenic plants substantially modifies the triacylglycerol pool, with significant increases in most major triacylglycerol molecular species observed in native castor bean oil [1] [3].

Detailed molecular species analysis reveals that Ricinus communis diacylglycerol acyltransferase type 2 expression leads to broad increases in triacylglycerol molecular species containing hydroxy fatty acids, particularly ricinoleic acid and densipolic acid [1]. The most dramatic change occurs in triricinolein content, which increases from less than 0.1% to 1.5% of total triacylglycerols, representing a nearly 17-fold enhancement [1]. Other ricinoleate-enriched triacylglycerol molecular species, including diricinoleoyllinoleoylglycerol, diricinoleoyllinolenoylglycerol, diricinoleoylpalmitoleoylglycerol, and diricinoleoylstearoylglycerol, are also highly enriched in transgenic lines compared to control plants [1].

The triacylglycerol pool modification extends beyond simple increases in hydroxy fatty acid-containing species. The remodeling process involves complex molecular mechanisms that can alter triacylglycerol composition after initial synthesis [9]. In Physaria fendleri, a unique triacylglycerol remodeling pathway has been identified that involves selective triacylglycerol lipase activity and stereochemically specific diacylglycerol acyltransferases [9]. This remodeling mechanism allows for the preferential incorporation of hydroxy fatty acids into triacylglycerols through a synthesis-partial degradation-resynthesis cycle [9].

The impact of triacylglycerol pool modification on triricinolein biosynthesis is further enhanced by the coordinated expression of multiple castor bean acyltransferases [10] [11]. The co-expression of Ricinus communis phospholipid diacylglycerol acyltransferase type 1A with Ricinus communis diacylglycerol acyltransferase type 2 in hydroxy fatty acid-producing Arabidopsis plants has been shown to recover substantial portions of the reduction in seed hydroxy fatty acid levels that typically occurs with single gene expression [10].

Hydroxy Fatty Acid Incorporation Mechanisms

The incorporation of hydroxy fatty acids into triacylglycerols involves sophisticated molecular mechanisms that have evolved specifically to handle these unusual fatty acid structures [12] [13]. The primary pathway for hydroxy fatty acid incorporation begins with the synthesis of ricinoleic acid from oleic acid through the action of fatty acid hydroxylase 12 at the sn-2 position of phosphatidylcholine [14] [13].

The incorporation process involves multiple enzymatic steps that collectively facilitate the efficient transfer of hydroxy fatty acids from phospholipids to triacylglycerols [13] [15]. Following hydroxylation, ricinoleic acid is rapidly released from phosphatidylcholine through the action of a specific phospholipase A2 that preferentially hydrolyzes ricinoleoyl-phosphatidylcholine but not oleoyl-phosphatidylcholine [13]. This selective phospholipase activity is crucial for maintaining the flow of hydroxy fatty acids into the triacylglycerol biosynthetic pathway.

The released ricinoleic acid is subsequently activated to ricinoleoyl-coenzyme A through the action of long-chain acyl-coenzyme A synthetases [13]. This activation step is essential for the subsequent incorporation of hydroxy fatty acids into triacylglycerols through the Kennedy pathway. The ricinoleoyl-coenzyme A serves as an efficient acyl donor for the acylation of glycerol 3-phosphate and subsequent intermediates in triacylglycerol synthesis [13].

Recent research has revealed the existence of alternative pathways for hydroxy fatty acid incorporation that bypass traditional coenzyme A-dependent mechanisms [16] [17]. The phospholipid diacylglycerol acyltransferase pathway represents an acyl-coenzyme A-independent mechanism that directly transfers ricinoleic acid from phosphatidylcholine to diacylglycerol, forming triacylglycerol and lysophosphatidylcholine [16] [17]. This pathway is particularly important in castor bean, where phospholipid diacylglycerol acyltransferase activity shows specificity for ricinoleoyl-containing substrates [16].

The substrate specificity of hydroxy fatty acid incorporation mechanisms has been extensively characterized through biochemical analyses [15]. Castor bean diacylglycerol acyltransferase type 2 exhibits extreme selectivity for diacylglycerol species containing ricinoleic acid, with virtually no activity toward diacylglycerol species lacking hydroxy fatty acids when ricinoleic acid-containing substrates are present [15]. This selectivity ensures that hydroxy fatty acids are preferentially incorporated into triacylglycerols rather than being diverted to membrane lipid synthesis.

The positional specificity of hydroxy fatty acid incorporation has been determined through regiospecific analysis of triacylglycerol molecular species [18]. In castor bean oil, non-hydroxylated fatty acids are predominantly located at the sn-2 position of diricinoleoylacylglycerols, with over 90% of oleic acid, linoleic acid, and linolenic acid found in this position [18]. This positional distribution reflects the specific mechanisms by which hydroxy fatty acids are incorporated into triacylglycerols and the substrate preferences of the enzymes involved in this process.

XLogP3

17.8

UNII

NZ59BAU9ZN

Other CAS

2540-54-7

Wikipedia

Ricinolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Last modified: 02-18-2024

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